molecular formula C12H14O14 B039912 Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- CAS No. 111451-17-3

Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-

Cat. No. B039912
CAS RN: 111451-17-3
M. Wt: 382.23 g/mol
InChI Key: LQHFQYDCTTYMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-, also known as dimethylmalonic acid, is a dicarboxylic acid that has been widely studied for its potential applications in various fields of research. This acid is a white crystalline powder that is soluble in water and has a molecular weight of 230.17 g/mol.

Mechanism Of Action

The mechanism of action of butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- is not fully understood. However, it has been reported that this acid inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been suggested that this acid induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- has been reported to have several biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. In another study, it was reported to inhibit the growth of human ovarian cancer cells by inducing apoptosis.

Advantages And Limitations For Lab Experiments

The advantages of using butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- in lab experiments include its relatively simple synthesis method, its solubility in water, and its potential applications in various fields of research. However, one limitation of this acid is its relatively low stability, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-. One potential direction is the investigation of its potential applications in the field of drug delivery. It has been reported that this acid can be used as a monomer in the synthesis of biodegradable polymers, which may have potential applications in drug delivery.
Another potential direction is the investigation of its potential applications in the field of tissue engineering. It has been reported that this acid can be used as a monomer in the synthesis of biodegradable polymers, which may have potential applications in the development of scaffolds for tissue engineering.
Conclusion:
In conclusion, butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- is a dicarboxylic acid that has been extensively studied for its potential applications in various fields of research. Its synthesis method is relatively simple, and it has been reported to have anti-inflammatory and anti-cancer properties. However, its relatively low stability may limit its use in certain experiments. There are several future directions for the research on this acid, including its potential applications in drug delivery and tissue engineering.

Synthesis Methods

The synthesis of butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- can be achieved by the reaction of dimethyl malonate with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed with dilute sulfuric acid to yield the desired dicarboxylic acid. This synthesis method is relatively simple and has been reported in several research studies.

Scientific Research Applications

Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this acid has been investigated for its anti-inflammatory and anti-cancer properties. In one study, it was reported that this acid inhibited the growth of human ovarian cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In the field of materials science, this acid has been used as a monomer in the synthesis of various polymers such as polyesters and polycarbonates. In one study, it was reported that the use of this acid as a monomer resulted in the formation of a polymer with improved mechanical properties compared to the polymer synthesized using other monomers.

properties

CAS RN

111451-17-3

Product Name

Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-

Molecular Formula

C12H14O14

Molecular Weight

382.23 g/mol

IUPAC Name

2,3-bis(1,2-dicarboxyethoxy)butanedioic acid

InChI

InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

LQHFQYDCTTYMQM-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O

synonyms

2,3-bis(1,2-dicarboxyethoxy)butanedioic acid
sodium tartrate disuccinate

Origin of Product

United States

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